molecular formula C17H12ClN3O3S2 B2882971 N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide CAS No. 864919-32-4

N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide

Cat. No.: B2882971
CAS No.: 864919-32-4
M. Wt: 405.87
InChI Key: FWMWXQUQHRKWNI-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide is a complex organic compound that features a benzodioxole ring, a chlorophenyl group, and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the benzodioxole ring: This can be achieved through the cyclization of catechol with formaldehyde.

    Synthesis of the thiadiazole ring: This can be prepared by reacting thiosemicarbazide with an appropriate acid chloride.

    Coupling reactions: The benzodioxole and thiadiazole intermediates can be coupled using a suitable linker, such as a chloroacetamide, under basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

    Reduction: Reduction reactions could target the nitro groups if present or the thiadiazole ring.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be used as a ligand in coordination chemistry.

    Materials Science:

Biology

    Medicinal Chemistry: Investigation as a potential drug candidate for its biological activity.

    Biochemistry: Study of its interactions with biological macromolecules.

Medicine

    Pharmacology: Potential therapeutic applications, such as anti-inflammatory or anticancer agents.

Industry

    Agriculture: Possible use as a pesticide or herbicide.

    Chemical Manufacturing: Intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, in medicinal chemistry, the compound might interact with specific enzymes or receptors, inhibiting their activity. The molecular targets could include proteins involved in signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(2-fluorophenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
  • N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(2-bromophenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Uniqueness

The unique combination of the benzodioxole, chlorophenyl, and thiadiazole rings in N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide may confer distinct chemical and biological properties, such as enhanced stability, specific binding affinities, or unique reactivity patterns.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3O3S2/c18-12-4-2-1-3-11(12)16-20-17(26-21-16)25-8-15(22)19-10-5-6-13-14(7-10)24-9-23-13/h1-7H,8-9H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWMWXQUQHRKWNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NC(=NS3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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